Ovalbumin (154-159) Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

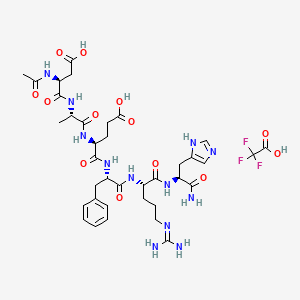

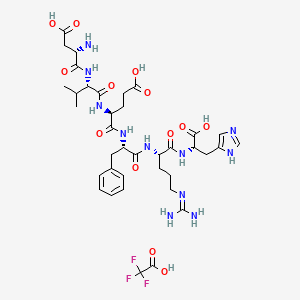

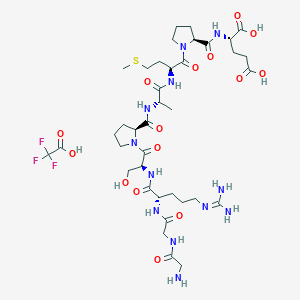

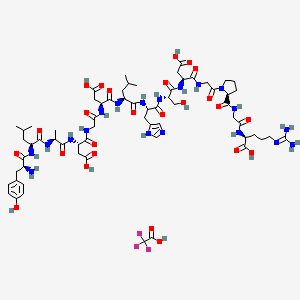

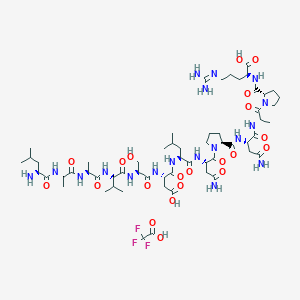

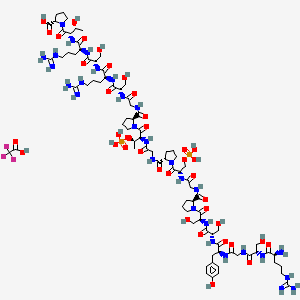

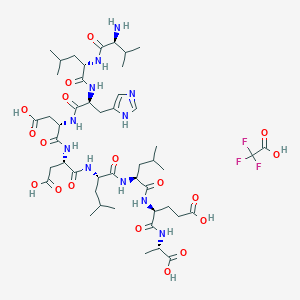

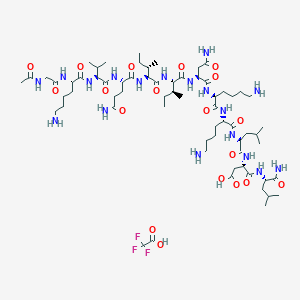

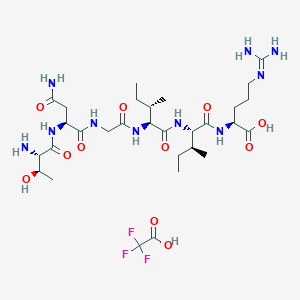

Ovalbumin (154-159) Trifluoroacetate is a compound with the molecular formula C30H53F3N10O11 . It is also known by other names such as TNGIIR and Egg white albumen (154-159) . The IUPAC name for this compound is L-threonyl-L-asparagyl-glycyl-L-isoleucyl-L-isoleucyl-L-arginine trifluoroacetic acid .

Molecular Structure Analysis

The molecular weight of this compound is 786.8 g/mol . Its structure includes a sequence of amino acids represented as H-Thr-Asn-Gly-Ile-Ile-Arg-OH.TFA . The InChIKey for this compound is PRWXVVSUBWJYMX-ZHOQCBSZSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 786.8 g/mol . It has a computed hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 22 .Mechanism of Action

Target of Action

The primary target of Ovalbumin (154-159) Trifluoroacetate, also known as TNGIIR, is the Angiotensin I-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

TNGIIR interacts with ACE by inhibiting its activity . The hexapeptide TNGIIR has been found to exhibit higher inhibition of ACE compared to several other peptides tested . The concentration of the peptide necessary to inhibit 50% of the activity of ACE was found to be 70 μM .

Result of Action

The inhibition of ACE by TNGIIR leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which can lower blood pressure. Therefore, TNGIIR could potentially be used in the research of hypertension .

Advantages and Limitations for Lab Experiments

One of the major advantages of using OvTA in laboratory experiments is that it is a water-soluble compound, which makes it easier to use in experiments. Additionally, it is relatively inexpensive and can be stored at room temperature, making it an ideal compound for laboratory use. However, one of the major limitations of using OvTA is that it is not very stable, and can easily be degraded by heat, light, and other environmental factors.

Future Directions

There are several future directions for the use of OvTA in scientific research. One potential future direction is to use OvTA to study the effects of trifluoroacetate on other molecules, such as lipids and carbohydrates. Additionally, OvTA could be used to study the effects of trifluoroacetate on other proteins and enzymes, such as those involved in signal transduction pathways. Additionally, further research could be conducted to better understand the mechanism of action of OvTA, as well as to develop new methods for synthesizing and using OvTA in laboratory experiments.

Synthesis Methods

OvTA is synthesized through a two-step process. First, the natural protein ovalbumin is treated with trifluoroacetic acid (TFA), which forms a trifluoroacetate-esterified form of the protein. This is then further treated with a base to form the trifluoroacetate form of the protein, which is OvTA.

Scientific Research Applications

OvTA has been widely used in scientific experiments, particularly in studies of proteins and enzymes. It has been used to study the effects of trifluoroacetate on proteins and enzymes, as well as its effects on the structure and function of proteins and enzymes. It has also been used to study the structure and function of other molecules, such as lipids and carbohydrates.

Biochemical Analysis

Biochemical Properties

TNGIIR interacts with ACE, an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure . The concentration of TNGIIR necessary to inhibit 50% of the activity of ACE was found to be 70 μM .

Cellular Effects

The interaction of TNGIIR with ACE can have significant effects on cellular processes. By inhibiting ACE, TNGIIR can potentially influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in a study exploring the effects of ovalbumin and lysozyme on DMPC/sphingomyelin/cholesterol membranes, it was found that ovalbumin could significantly modify the membrane’s thermal response .

Molecular Mechanism

The molecular mechanism of TNGIIR involves its interaction with ACE. As an ACE inhibitor, TNGIIR binds to ACE and prevents it from converting angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition can lead to decreased blood pressure, making TNGIIR a potential therapeutic agent for hypertension .

Temporal Effects in Laboratory Settings

The effects of TNGIIR can change over time in laboratory settings. For instance, the interaction of ovalbumin with lipid bilayers was found to significantly modify the membrane’s thermal response

properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N10O9.C2HF3O2/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32;3-2(4,5)1(6)7/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33);(H,6,7)/t13-,14-,15+,16-,17-,20-,21-,22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXVVSUBWJYMX-ZHOQCBSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53F3N10O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.